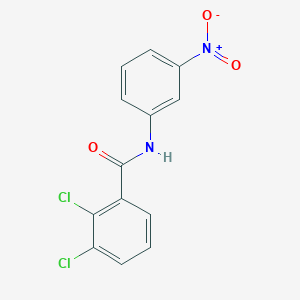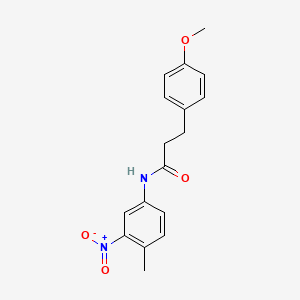
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DMNQ belongs to the class of naphthoquinone compounds and has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mechanism of Action
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide acts as an electron acceptor and can undergo one-electron reduction to form a semiquinone radical. The semiquinone radical can then undergo further reduction to form a hydroquinone or can be oxidized back to this compound. This compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). The ROS generated by this compound can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by generating ROS and causing DNA damage. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their redox balance. This compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound has a high redox potential and can act as a potent electron acceptor. This compound has been extensively studied and its properties are well characterized. However, this compound also has some limitations for lab experiments. This compound can generate ROS and cause oxidative stress, which can be detrimental to cells and tissues. This compound can also be toxic at high concentrations.
Future Directions
There are several future directions for the study of N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide. This compound has potential applications in the development of new drugs for the treatment of cancer and infectious diseases. This compound can also be used as a probe to study the redox properties of various enzymes and proteins. Further studies are needed to elucidate the mechanism of action of this compound and its effects on cellular signaling pathways. The development of new synthetic methods for this compound and its derivatives can also lead to the discovery of new compounds with unique properties.
Synthesis Methods
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can be synthesized from 3,5-dimethylphenylamine and 2-naphthoic acid through a condensation reaction. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with methanol under acidic conditions to obtain this compound.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been widely used in scientific research for its unique redox properties. It acts as a potent electron acceptor and can undergo one-electron reduction to form a semiquinone radical. This compound has been used as an electron acceptor in a variety of biological and biochemical systems, including photosynthesis, respiration, and oxidative stress. This compound has also been used as a probe to study the redox properties of various enzymes and proteins.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-8-14(2)10-17(9-13)21-20(22)18-11-15-6-4-5-7-16(15)12-19(18)23-3/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMKTUHSECKRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5715745.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)



![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)





